molecular formula C20H21N5O2 B11130723 3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

3-[3-oxo-3-(4-phenylpiperazino)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B11130723
M. Wt: 363.4 g/mol
InChI Key: NTWFHVICHGPJBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one is a complex organic compound with a unique structure that includes a pyrido[2,1-c][1,2,4]triazin-4-one core and a phenylpiperazine moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and reproducibility in the final product .

Chemical Reactions Analysis

Types of Reactions

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted phenylpiperazine compounds .

Scientific Research Applications

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets and pathways. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the compound may inhibit certain enzymes, leading to altered cellular processes and therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H-pyrido[2,1-c][1,2,4]triazin-4-one apart is its unique combination of the pyrido[2,1-c][1,2,4]triazin-4-one core and the phenylpiperazine moiety. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C20H21N5O2

Molecular Weight

363.4 g/mol

IUPAC Name

3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]pyrido[2,1-c][1,2,4]triazin-4-one

InChI

InChI=1S/C20H21N5O2/c26-19(24-14-12-23(13-15-24)16-6-2-1-3-7-16)10-9-17-20(27)25-11-5-4-8-18(25)22-21-17/h1-8,11H,9-10,12-15H2

InChI Key

NTWFHVICHGPJBP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCC3=NN=C4C=CC=CN4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.